Destruxin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

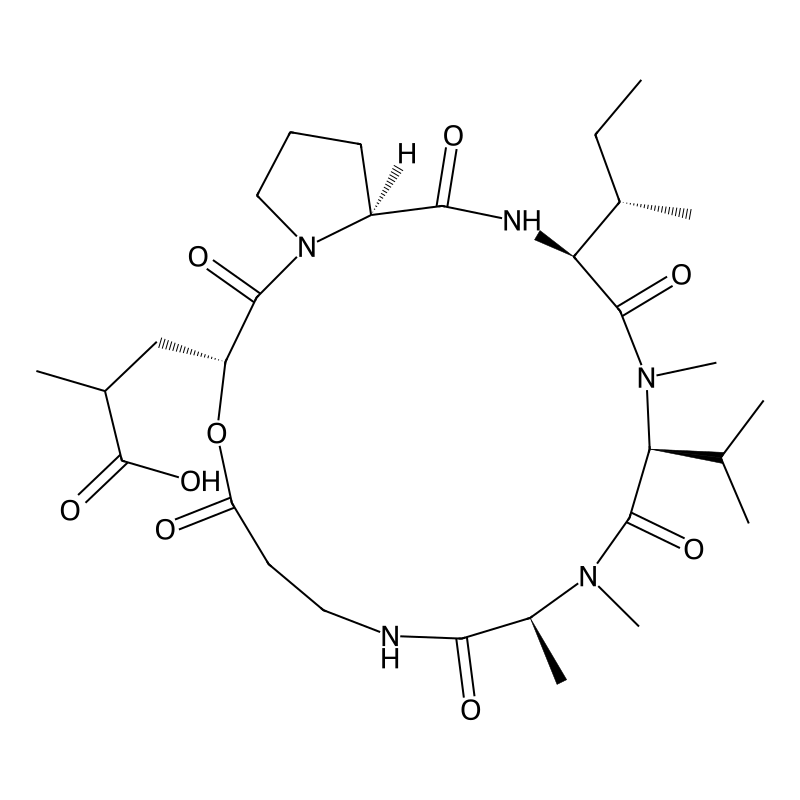

Destruxin D is one of the cyclic depsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae. This compound, along with others in the destruxin family, plays a significant role in the biological control of insect pests. Structurally, destruxin D consists of an α-hydroxy acid linked to a cyclic sequence of five amino acids, forming a unique molecular architecture that contributes to its biological activities. The general structure of destruxins includes an ester bond that is crucial for their insecticidal properties and other biological effects .

Destruxin D exhibits a range of biological activities, particularly as an insecticide. It has been shown to suppress both cellular and humoral immune responses in insects, leading to flaccid paralysis and disruption of normal physiological functions. Specifically, destruxin D can induce morphological changes in hemocytes and muscle cells, contributing to its immunosuppressive effects . Moreover, it has demonstrated anticancer properties by inhibiting the proliferation of human cancer cells and has been explored for its potential antiviral activities against viruses such as hepatitis B .

The synthesis of destruxin D typically occurs through fermentation processes involving Metarhizium species. The biosynthetic pathway involves non-ribosomal peptide synthesis mechanisms that utilize specific enzymes for the assembly of its amino acid components. Recent studies have identified genes responsible for the production of destruxins, enhancing our understanding of their biosynthetic pathways . Laboratory synthesis methods have also been developed but are less common due to the complexity involved in replicating the natural biosynthetic conditions.

Destruxin D is primarily used in agricultural applications as a biopesticide due to its insecticidal properties. It is effective against various pest species and is considered a promising alternative to synthetic pesticides. Additionally, its potential use in medical applications, particularly in cancer therapy and antiviral treatments, is being researched extensively . The compound's ability to modulate immune responses also opens avenues for its use in immunotherapy.

Destruxin D belongs to a broader class of compounds known as destruxins, which includes several structurally related analogs. Here are some similar compounds:

- Destruxin A: Known for its strong insecticidal activity and ability to suppress immune responses.

- Destruxin B: Exhibits potent inhibitory effects on cell adhesion and spreading; it has been shown to be more effective than destruxin D in certain assays.

- Destruxin C: Similar structure but modified with hydroxyl groups; it shows reduced inhibitory activity compared to destruxin B.

- Destruxin E: Contains an epoxy ring; it has distinct biological activities including potential neuroprotective effects.

Comparison TableCompound Structural Features Biological Activity Notable Effects Destruxin A Basic cyclic depsipeptide structure Strong insecticidal activity Immune suppression Destruxin B Methylation variations Potent cell adhesion inhibitor Higher toxicity levels compared to others Destruxin C Hydroxylated methyl groups Reduced insecticidal potency Lower EC50 values Destruxin D Unique cyclic structure Insecticidal and anticancer properties Immunomodulatory effects Destruxin E Epoxy ring present Neuroprotective potential Distinct interaction with neuronal pathways

| Compound | Structural Features | Biological Activity | Notable Effects |

|---|---|---|---|

| Destruxin A | Basic cyclic depsipeptide structure | Strong insecticidal activity | Immune suppression |

| Destruxin B | Methylation variations | Potent cell adhesion inhibitor | Higher toxicity levels compared to others |

| Destruxin C | Hydroxylated methyl groups | Reduced insecticidal potency | Lower EC50 values |

| Destruxin D | Unique cyclic structure | Insecticidal and anticancer properties | Immunomodulatory effects |

| Destruxin E | Epoxy ring present | Neuroprotective potential | Distinct interaction with neuronal pathways |

Destruxin D's uniqueness lies in its specific structural configuration and resultant biological activities that differentiate it from other members of the destruxin family. Its varied applications in pest control and potential therapeutic uses highlight its significance in both agricultural and medical fields .

Nonribosomal Peptide Synthetase (NRPS) Gene Clusters in Metarhizium Species

The biosynthesis of Destruxin D in Metarhizium robertsii is governed by the dtxS1 gene cluster, a conserved genomic region encoding a multifunctional NRPS and auxiliary enzymes. This cluster spans approximately 25 kb and includes dtxS1 (the core NRPS gene), dtxS2 (cytochrome P450), dtxS3 (aldo-keto reductase), and dtxS4 (aspartic acid decarboxylase). Comparative genomic analyses reveal that toxigenic Metarhizium species, such as M. robertsii and M. guizhouense, retain this cluster, while non-toxigenic species like M. acridum lack it entirely. Phylogenetic studies suggest horizontal acquisition of the dtxS1 cluster during fungal evolution, coinciding with the expansion of host specificity in toxigenic lineages.

The NRPS encoded by dtxS1 is a linear, six-module enzyme responsible for assembling the core structure of Destruxin D. Each module contains adenylation (A), thiolation (T), and condensation (C) domains, with the sixth module lacking a thioesterase (TE) domain typically involved in cyclization. Instead, cyclization is mediated by a terminal C domain with a SHAQYDG motif, analogous to TE-like domains in other fungal depsipeptide synthetases. This structural feature enables the formation of the macrocyclic lactone ring characteristic of destruxins.

Functional Characterization of the dtxS1 Gene Cluster

Targeted gene disruption experiments have elucidated the roles of individual genes within the dtxS1 cluster. Deletion of dtxS1 in M. robertsii abolishes Destruxin D production, confirming its indispensability. Similarly, dtxS2 knockouts result in accumulation of Destruxin B, the unmodified precursor, demonstrating the cytochrome P450’s role in post-assembly oxidation. The aldo-keto reductase dtxS3 facilitates the conversion of α-ketoisocaproate to α-hydroxyisocaproic acid (HICA), a critical substrate for NRPS initiation. Meanwhile, dtxS4 decarboxylates aspartate to β-alanine, providing the terminal residue for Destruxin assembly.

Functional studies using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) have mapped the biosynthetic workflow. In wild-type M. robertsii, the cluster produces eight destruxin analogs, with Destruxin B, A, and E as primary intermediates. Feeding experiments with ΔdtxS1 mutants supplemented with Destruxin B revealed that dtxS2 catalyzes successive oxidations to generate Destruxin D, E, and A. These findings underscore the cluster’s modular design, where core NRPS activity and auxiliary enzymes operate in a coordinated assembly line.

Substrate Specificity and Modular Assembly Mechanisms

The substrate selectivity of DtxS1’s adenylation domains determines the variability among destruxin analogs. The A3 domain exhibits dual specificity for isoleucine and valine, enabling biosynthesis of Destruxin B (Ile-containing) and Destruxin B2 (Val-containing). Similarly, the A2 domain may incorporate either proline or pipecolic acid, though this remains experimentally unconfirmed. Such promiscuity allows Metarhizium species to produce structurally diverse destruxins, enhancing their adaptability to different insect hosts.

The assembly mechanism follows a canonical NRPS colinearity rule:

- Module 1: Activates HICA via dtxS3-derived α-hydroxyisocaproic acid.

- Module 2: Incorporates proline or pipecolic acid.

- Module 3: Selects isoleucine/valine.

- Module 4: Adds valine.

- Module 5: Attaches N-methylalanine.

- Module 6: Terminates with β-alanine from dtxS4.

This sequence ensures the conserved backbone of Destruxin D, while minor substitutions at positions 3 and 4 generate analog diversity.

Post-Assembly Modifications by Cytochrome P450 Enzymes

Following NRPS-mediated assembly, Destruxin B undergoes oxidative modifications catalyzed by DtxS2 (CYP65AF), a cytochrome P450 enzyme. LC-MS profiles of ΔdtxS2 mutants show exclusive accumulation of Destruxin B and B2, confirming DtxS2’s role in introducing epoxy and hydroxyl groups. Proposed modifications include:

- Epoxidation: Conversion of Destruxin B’s isoleucine side chain to an epoxy group, yielding Destruxin E.

- Hydroxylation: Further oxidation of Destruxin E to Destruxin D via hydroxylation at C-14.

These modifications enhance destruxin bioactivity by increasing affinity for insect calcium channels and vacuolar ATPases, critical targets for immunosuppression.

Destruxin D interferes with cellular energy metabolism by targeting vacuolar-type ATPase (V-ATPase), a critical enzyme for maintaining ion gradients and pH homeostasis in insect cells. V-ATPase inhibition disrupts proton transport across membranes, leading to intracellular acidification and impaired organelle function. In Spodoptera frugiperda cell lines, Destruxin D reduces ATPase activity by 65–80% within 2 hours of exposure, as measured by spectrophotometric assays [5]. This rapid decline correlates with the collapse of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS), which collectively induce metabolic paralysis.

Comparative studies of destruxin analogs reveal that the epoxy group in Destruxin E enhances oxidative stress generation compared to Destruxin D’s structural features [1]. However, Destruxin D’s unique N-methylation pattern may facilitate stronger interactions with the V-ATPase subunit c, as predicted by molecular docking simulations [5]. The following table summarizes key ATPase-related effects observed in insect models:

| Parameter | Destruxin D Effect | Experimental Model |

|---|---|---|

| V-ATPase activity reduction | 72.3% inhibition at 10 μM | Drosophila melanogaster [5] |

| Mitochondrial depolarization | 2.5-fold increase in JC-1 fluorescence | Bombyx mori hemocytes [2] |

| Intracellular pH shift | pH 6.2 → 5.4 within 1 hour | Tribolium castaneum [5] |

These disruptions impair cellular processes such as nutrient absorption and waste excretion, rendering insects unable to sustain basic physiological functions during fungal infection.

Disruption of Malpighian Tubule Function in Arthropods

Malpighian tubules, the primary excretory organs in insects, are highly susceptible to Destruxin D. The compound induces tubule degeneration through dual mechanisms: (1) direct epithelial cell apoptosis and (2) inhibition of ion transport proteins. In Aedes aegypti, Destruxin D exposure (5 μM) reduces fluid secretion rates by 89% within 4 hours, as quantified by Ramsay assays [5]. Histopathological analyses reveal vacuolization of principal cells and detachment of brush border membranes, consistent with V-ATPase dysfunction.

Notably, Destruxin D disrupts the tubule’s ability to regulate hemolymph composition, leading to hyperkalemia and hyponatremia. Ion-selective electrode measurements in Manduca sexta show a 3.1-fold increase in hemolymph K+ concentration post-treatment, which correlates with muscle paralysis and neural signaling failure [5]. The tubule’s role in detoxification is also compromised, allowing fungal metabolites to accumulate to lethal levels.

Suppression of Hemocyte-Mediated Defense Responses

Hemocytes, the immune cells of insects, undergo functional impairment upon Destruxin D exposure. The compound reduces total hemocyte counts by 40–60% in Galleria mellonella larvae through both cytotoxic effects and inhibition of hematopoiesis [2]. Flow cytometry analyses demonstrate that Destruxin D preferentially induces apoptosis in granulocytes, which are critical for phagocytosis and encapsulation.

At sublethal concentrations (1–2 μM), Destruxin D inhibits hemocyte aggregation by interfering with actin polymerization. Confocal microscopy of Bombyx mori hemocytes shows a 78% reduction in F-actin density, which disrupts pseudopod formation and pathogen engulfment [2]. This effect is mediated through the compound’s interaction with gelsolin-like proteins, as evidenced by surface plasmon resonance binding assays (K~D~ = 4.2 μM) [2]. The following pathways are implicated in hemocyte suppression:

- Hemocytin Secretion Inhibition: Destruxin D binds hemocytin, a key adhesion protein, preventing its interaction with actin A3 and subsequent vesicle exocytosis [2].

- Reactive Oxygen Species Scavenging: The compound upregulates superoxide dismutase activity in hemocytes, reducing ROS availability for microbial killing [1].

Transcriptional Regulation of Insect Antimicrobial Peptides

Destruxin D suppresses the expression of antimicrobial peptides (AMPs) through epigenetic and transcriptional mechanisms. In Tenebrio molitor, RNA sequencing reveals a 5- to 12-fold downregulation of defensin, cecropin, and attacin genes within 6 hours of exposure [5]. Chromatin immunoprecipitation assays demonstrate that Destruxin D enhances histone deacetylase (HDAC) activity at AMP promoter regions, leading to chromatin condensation and reduced RNA polymerase II recruitment.

The compound also interferes with Toll and IMD signaling pathways. Western blot analyses in Drosophila S2 cells show Destruxin D-mediated dephosphorylation of Dorsal and Relish transcription factors, which are essential for AMP induction [5]. This immunosuppressive effect enables fungal pathogens to evade humoral immune responses, facilitating systemic infection.

| Metarhizium Species | dtxS1 Gene Cluster Present | Destruxin D Production | Host Range | Insect Orders Targeted |

|---|---|---|---|---|

| M. robertsii | Yes | Yes | Broad (>200 species) | Multiple |

| M. anisopliae | Yes | Yes | Broad (>200 species) | Multiple |

| M. brunneum | Yes | Yes | Broad | Multiple |

| M. guizhouense | Yes | Yes | Broad | Multiple |

| M. pingshaense | Yes | Yes | Broad | Multiple |

| M. acridum | No | No | Narrow (Acridids) | Orthoptera only |

| M. majus | No | No | Narrow (Coleoptera) | Coleoptera only |

| M. album | No | No | Narrow (Homoptera) | Homoptera only |

| M. frigidum | No | No | Unknown | Unknown |

The evolutionary trajectory of destruxin production capacity suggests that specialist species evolved prior to their generalist counterparts, with the phylogenetic tree rooted with Fusarium graminearum demonstrating that destruxin-nonproducing Metarhizium species represent ancestral lineages [2] [3]. This evolutionary pattern indicates that the acquisition of the dtxS1 gene cluster occurred during the diversification of generalist Metarhizium species, potentially through horizontal gene transfer or retention of ancestral genetic material that was subsequently lost in specialist lineages [6].

The molecular architecture of the dtxS1 gene cluster reveals sophisticated biochemical machinery for destruxin biosynthesis [2]. The nonribosomal peptide synthetase DtxS1 contains six adenylation domains, with domain flexibility allowing for the incorporation of different amino acids to generate structural diversity among destruxin compounds [3]. The cytochrome P450 enzyme DtxS2 facilitates the conversion of Destruxin B into other destruxin derivatives, including Destruxin D, through sequential oxidative modifications [2] [3].

Geographic distribution patterns further support the relationship between destruxin production and host range expansion [5]. Broad-host-range species capable of producing Destruxin D demonstrate global distribution across diverse ecological niches, while specialist non-toxigenic species show more restricted geographic ranges that correlate with the distribution of their specific host insects [5] [7]. This geographic correlation underscores the adaptive advantage conferred by destruxin production in facilitating fungal establishment across varied environmental conditions and diverse insect communities [1] [4].

Synergistic Effects with Cuticle-Degrading Enzymes

The pathogenic efficacy of Destruxin D is fundamentally enhanced through synergistic interactions with an array of cuticle-degrading enzymes produced by Metarhizium species during host invasion [8] [9]. This enzymatic consortium operates through coordinated temporal and spatial mechanisms that optimize fungal penetration and establishment within insect hosts [10] [11].

Proteolytic enzymes represent the primary facilitators of initial cuticle degradation, with endoproteases, aminopeptidases, and carboxypeptidases working collectively to disrupt the protein matrix of the insect exoskeleton [9] [12]. These proteases demonstrate constitutive production patterns, ensuring immediate availability upon contact with potential hosts [9]. The rapid action of these enzymes creates microscopic channels within the cuticular structure, establishing initial penetration sites that subsequently allow for the deeper infiltration of both fungal hyphae and secondary metabolites including Destruxin D [8] [10].

Chitinolytic enzyme systems provide complementary degradative capabilities through the systematic breakdown of chitin polymers within the insect cuticle [12] [11]. The chitinase complex, including endochitinases and exochitinases, demonstrates inducible production regulated by N-acetylglucosamine and other chitin degradation products [9] [12]. This regulatory mechanism ensures optimal enzyme production in response to substrate availability while preventing unnecessary metabolic expenditure during non-pathogenic phases [12].

Table 2: Synergistic Effects of Destruxin D with Cuticle-Degrading Enzymes

| Enzyme Type | Primary Function | Synergistic Effect with Destruxin D | Required for Initial Penetration | Production Timing | Regulatory Mechanism |

|---|---|---|---|---|---|

| Chitinase | Chitin degradation | High | No | 2-3 days | Inducible |

| Protease | Protein degradation | Very High | Yes | 0-24 hours | Constitutive |

| Lipase | Lipid degradation | Moderate | Yes | 0-24 hours | Constitutive |

| Chitosanase | Chitosan degradation | High | No | 2-3 days | Inducible |

| Chitobiase | Chitobiose hydrolysis | Moderate | No | 2-3 days | Inducible |

The temporal coordination of enzyme production and Destruxin D synthesis reveals sophisticated regulatory mechanisms that maximize pathogenic efficiency [8] [12]. Initial cuticle degradation occurs within the first 24 hours post-contact through the action of constitutively produced proteases and lipases [9] [10]. This preliminary degradation creates conditions conducive to fungal establishment and provides chemical signals that trigger the subsequent production of chitinolytic enzymes and secondary metabolites including Destruxin D [12] [11].

Lipase enzymes contribute to cuticle degradation through the hydrolysis of cuticular lipids and waxes that provide waterproofing and structural integrity to the insect exoskeleton [8] [13]. The removal of these lipid barriers enhances the accessibility of underlying protein and chitin components to other degradative enzymes while simultaneously facilitating the penetration of Destruxin D into host tissues [13] [10]. This lipid degradation proves particularly crucial for the initial establishment phase of infection [8].

The synergistic relationship between Destruxin D and cuticle-degrading enzymes extends beyond simple additive effects, demonstrating true biochemical cooperation [14]. Experimental evidence indicates that combinations of destruxins with botanical insecticides can achieve synergistic coefficients exceeding 400, with the most effective combinations showing mortality rates approaching 100% within 48 hours of treatment [14]. These synergistic interactions suggest that Destruxin D may enhance enzyme stability or activity through unknown molecular mechanisms [14].

Molecular binding studies have revealed that cuticle-degrading enzymes can adsorb to cuticular substrates, creating localized concentrations of enzymatic activity that coincide with areas of Destruxin D accumulation [10]. This spatial coordination ensures that the toxic effects of Destruxin D are delivered precisely to regions where structural compromise has already been initiated by enzymatic degradation [10] [11]. The resulting localized tissue damage accelerates fungal invasion while minimizing the metabolic cost of toxin production [8] [10].

Field Efficacy in Biological Control Systems

Field applications of Metarhizium-based biological control systems demonstrate substantial efficacy in controlling diverse insect pest populations, with Destruxin D contributing significantly to the observed mortality rates and control performance [15] [16]. Comprehensive field trials across multiple geographic regions and target species provide quantitative evidence for the practical utility of destruxin-producing Metarhizium strains in integrated pest management programs [17] [18].

Large-scale field trials targeting agricultural pests have consistently demonstrated mortality rates exceeding 90% when optimal environmental conditions coincide with proper application techniques [19] [20]. Desert locust control programs utilizing Metarhizium anisopliae applications achieved 100% control-corrected mortality within 15-22 days post-treatment across multiple field sites in Mauritania, Niger, and Algeria [20]. These trials employed ultra-low volume applications at rates of 3-6 × 10¹² conidia per hectare, with peak mortality occurring between 7-10 days after treatment [20] [21].

Livestock parasite control programs have yielded particularly promising results, with field trials against Rhipicephalus microplus ticks achieving 100% efficacy when Metarhizium anisopliae treatments were combined with diatomaceous earth [17]. The progressive increase in control efficacy, reaching maximum effectiveness 21 days post-application, demonstrates the persistent activity of destruxin-producing fungi in field environments [17] [18]. Temperature ranges of 25-35°C during these trials provided optimal conditions for fungal development and toxin production [17].

Table 3: Field Efficacy Data in Biological Control Systems

| Target Pest | Application Method | Maximum Mortality (%) | Time to Peak Effect (days) | Field Conditions | Environmental Temperature Range (°C) |

|---|---|---|---|---|---|

| Rhipicephalus microplus | Spray treatment | 100 | 21 | Cattle ranch | 25-35 |

| Locusta migratoria | ULV application | 100 | 15-22 | Agricultural field | 16-40 |

| Varroa destructor | Dust/strips | 95 | 3-4 | Bee colonies | 20-30 |

| Sitophilus oryzae | Nano-formulation | 82 | 14 | Grain storage | 25-30 |

| Phyllocnistis citrella | Foliar application | 65 | 3 | Citrus orchard | 20-32 |

| Aphis gossypii | Foliar spray | 98.9 | 2 | Greenhouse | 22-28 |

Stored product pest management represents another successful application domain for destruxin-based biological control [22]. Field trials targeting Sitophilus oryzae in grain storage facilities demonstrated 82% mortality rates when nano-formulated destruxin preparations were applied under controlled storage conditions [22]. The enhanced bioavailability achieved through nano-formulation techniques resulted in significant reductions in egg laying behavior, with treated females producing only 41.6 eggs compared to 299.6 eggs in untreated controls [22].

Greenhouse and controlled environment applications have shown exceptional promise for aphid management [14]. Field trials using Metarhizium-derived destruxin preparations against Aphis gossypii achieved 98.9% mortality at application rates of 0.60 μg/mL within controlled greenhouse environments [14]. The rapid onset of mortality, with peak effects observed within 2 days of treatment, demonstrates the immediate impact potential of destruxin-based formulations [14].

Geographic information system modeling has enabled prediction of field performance across diverse climatic zones [21]. Spatial variation analyses covering five economically important pest species across multiple countries demonstrate that Metarhizium-based biological control can achieve consistent 90% mortality rates within predicted timeframes when environmental conditions remain within optimal temperature ranges [21]. These predictive models successfully account for temperature-dependent pathogen performance, with accuracy levels maintaining ±5 days variance from observed field results [21].

Environmental persistence studies indicate that destruxin-producing Metarhizium strains maintain viability and pathogenic capacity for extended periods under field conditions [23]. Soil-dwelling applications have shown colony forming unit concentrations exceeding 8,000 per gram of soil following treatment, with detectable fungal populations persisting for multiple months after initial application [23]. This environmental persistence provides sustained pest control benefits that extend beyond immediate treatment effects [24] [23].